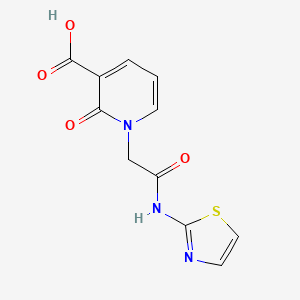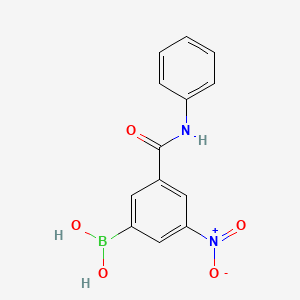
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid
Übersicht
Beschreibung
Phenylboronic acid or benzeneboronic acid, abbreviated as PhB(OH)2 where Ph is the phenyl group C6H5-, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis .
Synthesis Analysis
Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .Physical And Chemical Properties Analysis
A physical property is a characteristic of matter that is not associated with a change in its chemical composition . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Wissenschaftliche Forschungsanwendungen
-
Para-Aminobenzoic Acid (PABA) Analogs and Their Potential Therapeutic Applications
- Application : PABA is a commonly used building block in pharmaceuticals, great for the development of a wide range of novel molecules with potential medical applications .
- Methods : Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, PABA is used in the development of novel molecules .
- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds .
-
Phenolic Acids and Derivatives
- Application : Phenolic acids contribute to sensory and functional properties of plant-based foods, and may also serve as food preservatives .
- Methods : Biotechnological approaches including the construction of heterologous plant or microbial systems can be an alternative for enhancing phenolic acid production .
- Results : Their consumption has been associated with positive effects in human health, owing to their recognized biological activities (e.g., antioxidant, anti-inflammatory, antimicrobial, antidiabetic, or anticarcinogenic) .
-
Boronic Acids in Sensing Applications
- Application : Boronic acids are utilized in diverse areas of research, including various sensing applications .
- Methods : The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
- Results : The sensing applications can be homogeneous assays or heterogeneous detection .
-
Indole Derivatives and Their Biological Potential
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
- Results : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications
- Application : PABA-based therapeutic chemicals as molecular targets and their usage in biological processes .
- Methods : Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, PABA is used in the development of novel molecules .
- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize a variety of indole derivatives for screening different pharmacological activities .
- Results : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
-
Saturated Five-Membered Thiazolidines and Their Derivatives
- Application : Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
- Methods : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
- Results : They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
-
Novel Para-Aminobenzoic Acid Analogs
- Application : The best results were shown by substituted pyrazolidinedione with 89.3% inhibition and an IC 50 value of 0.58 uM against targeted enzymes .
- Methods : The antimicrobial screening suggested three most potent compounds with broad-spectrum activity as compared to standard drug ketoconazole and norfloxacin .
- Results : The best results were shown by substituted pyrazolidinedione with 89.3% inhibition and an IC 50 value of 0.58 uM against targeted enzymes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h1-8,18-19H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBBPOZKRURPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661232 | |
| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid | |
CAS RN |
871332-91-1 | |
| Record name | [3-Nitro-5-(phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)
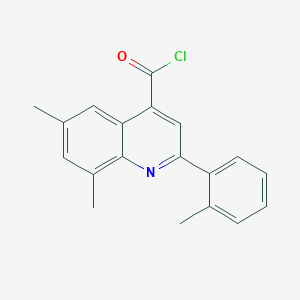

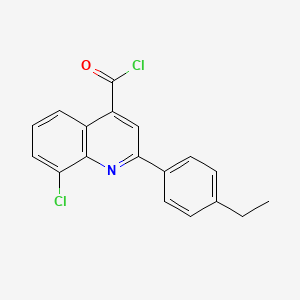
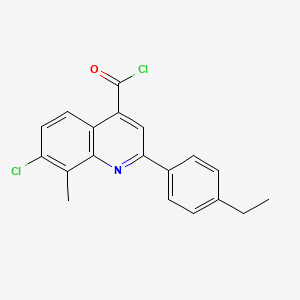
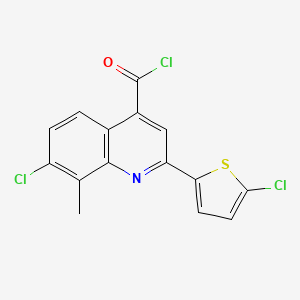
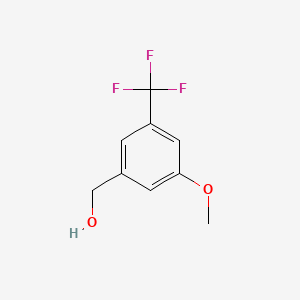
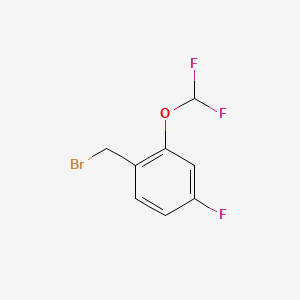
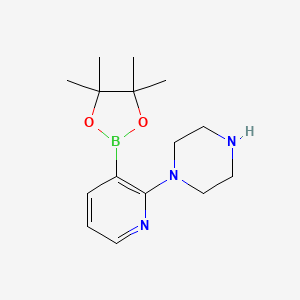
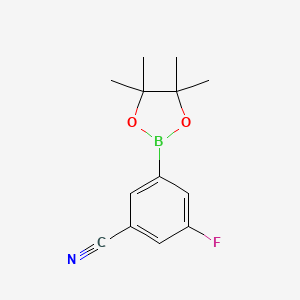
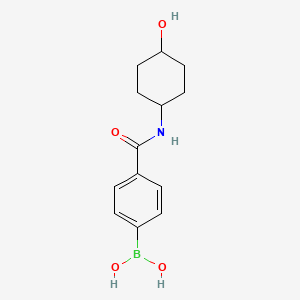
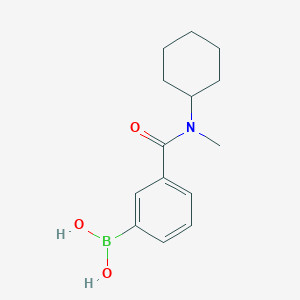
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)
